molecular formula C13H13NO B8776148 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine

Cat. No.: B8776148
M. Wt: 199.25 g/mol
InChI Key: GNEAGHCUKNVKGL-UHFFFAOYSA-N
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Description

2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine is a tricyclic heterocyclic compound featuring a fused furan and pyridine ring system with a phenyl substituent at the 2-position. This scaffold is part of a broader class of furopyridines, which are recognized for their diverse pharmacological activities, including anticancer, antibacterial, and neuroprotective effects .

Synthesis: A common synthetic route involves Suzuki-Miyaura coupling reactions. For instance, 4-chlorofuro[3,2-c]pyridine (7a) reacts with phenylboronic acid under palladium catalysis to yield phenyl-substituted derivatives. However, the 2-phenyl isomer may require alternative regioselective strategies, as direct coupling at the 4-position is more straightforward .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

InChI

InChI=1S/C13H13NO/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13/h1-5,8,14H,6-7,9H2

InChI Key

GNEAGHCUKNVKGL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1OC(=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Imine Formation : 2-(5-Methylfuran-2-yl)ethanamine reacts with aromatic aldehydes (e.g., benzaldehyde) in acetonitrile at 82°C to form imines.

  • Acid-Catalyzed Cyclization : HCl in glacial acetic acid induces cyclization at 70°C, generating the tetrahydrofuro[3,2-c]pyridine core.

Substrate Conditions Yield Reference
Benzaldehyde1 hr, 82°C → 5 hr, 70°C (HCl)26–67%
4-(Methylthio)benzaldehydeSame as above20%
p-NitrobenzaldehydeSame as aboveTrace

Key Insight : Electron-donating groups on aldehydes enhance yields (e.g., 67% for 4-phenyl derivatives), while electron-withdrawing groups (e.g., nitro) reduce efficiency.

Sonogashira Coupling and 5-endo-dig Cyclization

This method leverages palladium-catalyzed cross-coupling for regioselective synthesis.

Reaction Sequence

  • Sonogashira Coupling : 4-Hydroxy-3-iodopyridine reacts with phenyl-substituted propargyl ethers (e.g., 3-phenylprop-1-yn-3-ol) in DMF at 70°C.

  • Base-Induced Cyclization : Cyclization forms the furan ring, positioning the phenyl group at the 2-position.

Propargyl Ether Catalyst System Yield Reference
3-Phenylprop-1-yn-3-olPdCl₂, CuI, DIPEA62–67%
Flexible dialkynesPdCl₂, CuI, DIPEA41–62%

Limitation : Flexible dialkynes show lower yields due to conformational instability.

Cascade Annulation from 3-Alkynyl-4-pyrones

A novel solvent-promoted strategy enables tandem ring formation.

Mechanism

  • Activation : 3-Alkynyl-4-pyrones react with ammonium acetate in hexafluoroisopropyl alcohol (HFIP) at room temperature.

  • Hydration and Cyclization : Hydration of the alkynyl group generates a furan ring, while the pyrone moiety forms the pyridine core.

Substrate Yield Reference
3-Phenyl-4-pyrone derivatives35–84%

Advantage : Mild conditions (room temperature) enable broad substrate tolerance, including electron-deficient pyrones.

Patent Method: α-Brominated Ketone Strategy

This approach directly introduces the phenyl group via nucleophilic substitution.

Comparative Analysis and Optimization

Method Advantages Challenges
Pictet–SpenglerHigh regioselectivity, mild conditionsLimited to 4-substituted derivatives
SonogashiraDirect 2-phenyl substitution, scalableRequires rigid propargyl ethers
Cascade AnnulationTandem ring formation, broad substrate scopeUntested for 2-phenyl derivatives
α-Brominated KetoneDirect phenyl introduction, modularMulti-step synthesis, low reported yields

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to antiproliferative effects . These actions suggest a complex mechanism that combines multiple pathways to exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Furo[3,2-c]Pyridine Derivatives

4-Phenylfuro[3,2-c]pyridine (8e)
  • Structure : Phenyl group at the 4-position of the furopyridine core.
  • Synthesis : Synthesized via Suzuki coupling of 4-chlorofuro[3,2-c]pyridine with phenylboronic acid, yielding 20.2% isolated product .
  • Bioactivity : Exhibits moderate antimicrobial activity against bacterial strains (e.g., Xanthomonas sp.) but lower efficacy against fungal pathogens .
4-(Furo[3,2-c]Pyridin-4-Yl)Furo[3,2-c]Pyridine (10)
  • Structure : Bifuropyridine with fused rings at the 4-position.
  • Synthesis : An unexpected byproduct during Suzuki coupling, formed via dimerization .
  • Properties : Higher molecular complexity but uncharacterized bioactivity, highlighting synthetic challenges in regioselectivity .

Thieno[3,2-c]Pyridine Analogs

4,5,6,7-Tetrahydrothieno[3,2-c]Pyridine
  • Structure : Sulfur replaces oxygen in the fused heterocycle.
  • Molecular weight: 139.216 g/mol .
  • Applications : Used as intermediates in pharmaceuticals (e.g., prasugrel metabolites) .
5-[(2-Chlorophenyl)Methyl]-4H,5H,6H,7H-Thieno[3,2-c]Pyridine
  • Structure: Chlorophenyl-substituted thienopyridine.
  • Bioactivity : Demonstrated in metabolite studies but specific activities remain underexplored .

Halogenated and Saturated Derivatives

7-(4-Bromothiophen-3-Yl)-4H,5H,6H,7H-Furo[2,3-c]Pyridine
  • Structure : Bromothiophene substituent on a furo[2,3-c]pyridine backbone.
4-Phenyl-4,5,6,7-Tetrahydrofuro[3,2-c]Pyridine
  • Structure : Fully saturated pyridine ring with a 4-phenyl group.
  • Synthesis : Early methods reported by Herz and Tocker (1955) via cyclization reactions .
  • Impact of Saturation : Reduced aromaticity may lower metabolic stability but improve solubility .

Comparative Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Bioactivity Highlights
2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine C₁₂H₁₃NO 187.24 2-Phenyl Anticancer, neuroprotective
4-Phenylfuro[3,2-c]pyridine (8e) C₁₂H₉NO 183.21 4-Phenyl Antimicrobial (bacterial)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine C₇H₉NS 139.22 None Pharmaceutical intermediate
7-(4-Bromothiophen-3-yl)-furo[2,3-c]pyridine C₁₁H₁₀BrNOS 284.17 4-Bromothiophene Underexplored

Q & A

Q. What synthetic methodologies are commonly employed to introduce aryl groups into the furo[3,2-c]pyridine scaffold?

The Suzuki-Miyaura coupling reaction is a key method for aryl functionalization. For example, 4-chlorofuro[3,2-c]pyridine undergoes cross-coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst in dichloromethane, yielding 4-phenyl derivatives. However, regioselectivity challenges may arise, requiring optimization of catalyst loading, solvent, and reaction temperature to improve yields (e.g., 20.2% yield reported for 4-phenylfuro[3,2-c]pyridine) .

Q. How are structural elucidation and purity of furo[3,2-c]pyridine derivatives validated?

Characterization relies on 1H^1 \text{H} and 13C^13 \text{C} NMR spectroscopy to confirm regiochemistry and substituent placement. Column chromatography on silica gel is used for purification. Additional techniques like IR spectroscopy and mass spectrometry may complement analysis .

Q. What physicochemical properties influence the reactivity of furo[3,2-c]pyridine derivatives?

Key properties include logP (lipophilicity) and polar surface area (PSA), which affect solubility and bioavailability. For example, thieno[3,2-c]pyridine analogs exhibit logP ~6.0 and PSA ~31.5 Ų, suggesting moderate hydrophobicity and potential for membrane permeability .

Advanced Research Questions

Q. How can unexpected side products during Suzuki coupling of furo[3,2-c]pyridines be identified and mitigated?

Homocoupling byproducts (e.g., 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine) may form due to competing reaction pathways. Advanced characterization via 1H^1 \text{H}-1H^1 \text{H} COSY NMR and high-resolution mass spectrometry is critical. Optimizing stoichiometry of boronic acid and using additives like CuI can suppress side reactions .

Q. What in vitro models are suitable for evaluating the bioactivity of furo[3,2-c]pyridine derivatives?

Serotonin (5-HT₁/5-HT₂) receptor binding assays and antipsychotic activity models (e.g., apomorphine-induced climbing inhibition) are used. Thieno[3,2-c]pyridine analogs show potent 5-HT receptor affinity but weak dopamine D₂ interaction, suggesting distinct mechanisms of action compared to furo derivatives .

Q. How does heteroatom substitution (O vs. S) in the fused ring system impact pharmacological profiles?

Thieno[3,2-c]pyridines exhibit stronger 5-HT receptor affinity, while furo derivatives may engage alternative targets. Electrophysiological studies reveal divergent effects on dopamine neurons in brain regions A9 and A10, highlighting structure-activity relationship (SAR) nuances .

Q. What strategies improve solubility of furo[3,2-c]pyridine derivatives for in vivo studies?

Salt formation (e.g., hydrochloride salts) and prodrug approaches (e.g., ester hydrolysis to carboxylic acids) enhance aqueous solubility. For example, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride is used in cardiovascular drug intermediates .

Methodological Challenges and Solutions

Q. How are regioselective functionalization challenges addressed in furo[3,2-c]pyridine chemistry?

Directed ortho-metalation or protection/deprotection strategies (e.g., trityl or tert-butoxycarbonyl groups) guide substitution. For instance, tert-butyl peroxybenzoate mediates Mg-induced alkoxylation at the 2-position of thieno[3,2-c]pyridines .

Q. What analytical workflows resolve contradictions in antimicrobial activity data for furo[3,2-c]pyridines?

Minimal inhibitory concentration (MIC) assays and zone-of-inhibition measurements differentiate bacterial vs. fungal sensitivity. Derivatives with electron-withdrawing substituents (e.g., halogens) often show enhanced activity against Gram-positive bacteria .

Q. How can late-stage diversification of furo[3,2-c]pyridine scaffolds be achieved?

Ambient-air oxidation of aminothieno[3,2-c]pyridin-4(5H)-ones generates iminodiones, enabling functionalization without chromatographic purification. This method tolerates diverse substituents for library synthesis .

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